(E)-But-2-ene-1,4-diamine dihydrochloride

Catalog No.
S1544518
CAS No.
119874-79-2
M.F
C4H12Cl2N2
M. Wt
159.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(E)-But-2-ene-1,4-diamine dihydrochloride

CAS Number

119874-79-2

Product Name

(E)-But-2-ene-1,4-diamine dihydrochloride

IUPAC Name

(E)-but-2-ene-1,4-diamine;dihydrochloride

Molecular Formula

C4H12Cl2N2

Molecular Weight

159.05 g/mol

InChI

InChI=1S/C4H10N2.2ClH/c5-3-1-2-4-6;;/h1-2H,3-6H2;2*1H/b2-1+;;

InChI Key

NRGASKMRNHXWEC-SEPHDYHBSA-N

SMILES

C(C=CCN)N.Cl.Cl

Synonyms

(E)-ethene-1,2-diamine dihydrochloride

Canonical SMILES

C(C=CCN)N.Cl.Cl

Isomeric SMILES

C(/C=C/CN)N.Cl.Cl

Medicinal Chemistry:

  • Drug Design: The presence of the amine groups and the double bond makes (E)-But-2-ene-1,4-diamine dihydrochloride a potential scaffold for the design of new drugs. Its ability to form hydrogen bonds with other molecules and its reactive nature could allow it to interact with specific biological targets, potentially leading to the development of new therapeutic agents [].

Polymer Chemistry:

  • Monomer for Polymer Synthesis: The molecule's functional groups (amine and double bond) suggest its potential as a building block (monomer) for the synthesis of new polymers. By incorporating (E)-But-2-ene-1,4-diamine dihydrochloride into polymer chains, scientists could potentially design materials with unique properties, such as improved biocompatibility or specific functionalities [].

Material Science:

  • Organic Electronics: The presence of the conjugated double bond system (C=C-C=N) in (E)-But-2-ene-1,4-diamine dihydrochloride suggests its potential application in the development of organic electronic materials. These materials could be used in various applications such as organic solar cells and organic light-emitting diodes (OLEDs) [].

(E)-But-2-ene-1,4-diamine dihydrochloride is a chemical compound with the molecular formula C4_4H12_{12}Cl2_2N2_2. It is a diamine derivative of butene, characterized by the presence of two amino groups (-NH2_2) located at the 1 and 4 positions of the butene backbone. This compound exists as a dihydrochloride salt, indicating that it forms two hydrochloric acid (HCl) salts, which enhances its solubility in water and affects its biological activity.

The structural formula can be represented as:

This compound is notable for its potential applications in pharmaceuticals and biochemistry, particularly due to the presence of the amino groups that can participate in various

Currently, there is no documented information on the specific mechanism of action of (E)-But-2-ene-1,4-diamine dihydrochloride in any biological system.

Due to the lack of extensive research on this specific compound, detailed safety information is unavailable. However, diamines in general can be irritants and may cause skin, eye, and respiratory tract irritation upon contact or inhalation []. The presence of the dihydrochloride salt further suggests potential corrosive properties. As a general precaution, it's advisable to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

Involving (E)-But-2-ene-1,4-diamine dihydrochloride typically include:

  • Synthesis Reactions: The formation of this compound can be achieved through reactions involving butene derivatives and amines.
  • Substitution Reactions: The amino groups can undergo nucleophilic substitution reactions, allowing for the attachment of various functional groups.
  • Redox Reactions: The compound may participate in oxidation-reduction reactions, particularly when interacting with oxidizing agents.

For example, a general reaction involving the amino groups can be represented as:

R NH2+R XR NHR +HX\text{R NH}_2+\text{R X}\rightarrow \text{R NHR }+\text{HX}

here R and R' represent organic groups and X is a leaving group.

(E)-But-2-ene-1,4-diamine dihydrochloride exhibits significant biological activity, primarily due to its amine functionalities. Amines are known for their roles in biological systems, including:

  • Antimicrobial Properties: Compounds with amino groups have shown effectiveness against various bacterial strains.
  • Anticancer Activity: Some studies suggest that similar diamines can inhibit cancer cell proliferation.
  • Neurotransmitter Modulation: Amines play crucial roles in neurotransmission; thus, this compound could potentially influence neurological pathways.

The synthesis of (E)-But-2-ene-1,4-diamine dihydrochloride can be approached through several methods:

  • Alkylation of Amines: Starting from butadiene or butene derivatives, amination can be performed using ammonia or primary amines under acidic conditions to yield the desired diamine.
  • Hydrogenation Reactions: The hydrogenation of appropriate unsaturated precursors followed by amination can also be employed.
  • Use of Protecting Groups: In complex synthesis scenarios, protecting groups may be utilized to selectively modify one amino group at a time.

The applications of (E)-But-2-ene-1,4-diamine dihydrochloride are diverse:

  • Pharmaceuticals: Used as an intermediate in the synthesis of various drugs.
  • Biochemical Research: Employed in studies related to enzyme inhibitors and receptor interactions.
  • Material Science: Potentially used in the development of polymers or coatings due to its reactive amine groups.

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H227 (100%): Combustible liquid [Warning Flammable liquids];
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Corrosive;Irritant

Dates

Modify: 2023-08-15

Explore Compound Types